



# Titration of Anti-DCBLD2/ESDN Antibody (FA191) for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Anti-DCBLD2/ESDN Antibody (clone FA19-1) is a humanized monoclonal antibody that targets the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth Muscle Cell-Derived Neuropilin-like protein (ESDN). DCBLD2 is a type-I transmembrane protein implicated in various cellular processes, including cell proliferation, migration, invasion, and angiogenesis.[1][2][3][4] Its expression has been associated with the progression of several cancers, making it a protein of interest in cancer research and drug development.[1][3][5][6] The FA19-1 antibody is a valuable tool for studying the function and expression of DCBLD2. This document provides detailed protocols for the titration of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** to determine the optimal concentration for various applications, ensuring reliable and reproducible results.

## **Product Information**



| Attribute              | Details                                                                                                                               |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Antibody Name          | Anti-DCBLD2/ESDN Antibody (FA19-1)                                                                                                    |
| Clonality              | Monoclonal                                                                                                                            |
| Clone                  | FA19-1                                                                                                                                |
| Host                   | Humanized                                                                                                                             |
| Isotype                | lgG1                                                                                                                                  |
| Target                 | DCBLD2/ESDN                                                                                                                           |
| Validated Applications | ELISA, Flow Cytometry, Functional Assays[1][5]                                                                                        |
| Reconstitution         | Reconstitute with sterile, distilled water to a final concentration of 1 mg/ml. Gently shake to solubilize completely. Do not vortex. |
| Storage                | Store lyophilized antibody at -20°C or lower.  After reconstitution, store at -80°C and avoid repeated freeze-thaw cycles.            |

## DCBLD2/ESDN Signaling Pathway

DCBLD2 is a transmembrane protein that has been shown to be involved in several signaling pathways that are crucial in cancer progression. It can interact with receptor tyrosine kinases and other signaling molecules to regulate cell behavior. For instance, DCBLD2 associates with VEGFR-2 and modulates VEGF-induced signaling.[7] Additionally, it has been implicated in the PI3K-Akt, Rap1, and Wnt/β-catenin signaling pathways.[3][6][8] The diagram below illustrates a simplified overview of some of the known interactions and pathways involving DCBLD2.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 4. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 5. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 7. Transmembrane protein ESDN promotes endothelial VEGF signaling and regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Titration of Anti-DCBLD2/ESDN Antibody (FA19-1) for Optimal Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616150#titration-of-anti-dcbld2-esdn-antibody-fa19-1-for-optimal-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com